(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one

Stereoselective crystallization Diastereomer separation Darunavir intermediate synthesis

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one (CAS 866594-61-8), commonly designated Darunavir Impurity 9, is a stereochemically defined bicyclic lactone intermediate that constitutes the core scaffold of the bis-tetrahydrofuran (bis-THF) P2 ligand in the second-generation HIV-1 protease inhibitor Darunavir (TMC114). With three chiral centers locked in the (3aS,4R,6aR) configuration (equivalent to (3aR,4S,6aS) under alternative numbering), this compound serves exclusively as a high-purity reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial Darunavir production.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 866594-61-8
Cat. No. B127482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
CAS866594-61-8
Synonyms(3aS,4R,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one; 
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCOC1C2CC(=O)OC2CO1
InChIInChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m0/s1
InChIKeyLQEIOPTZKCKTPQ-KZLJYQGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one (CAS 866594-61-8) and Why Procurement Teams Need to Know Its Class


(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one (CAS 866594-61-8), commonly designated Darunavir Impurity 9, is a stereochemically defined bicyclic lactone intermediate that constitutes the core scaffold of the bis-tetrahydrofuran (bis-THF) P2 ligand in the second-generation HIV-1 protease inhibitor Darunavir (TMC114) . With three chiral centers locked in the (3aS,4R,6aR) configuration (equivalent to (3aR,4S,6aS) under alternative numbering), this compound serves exclusively as a high-purity reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial Darunavir production [1]. Its procurement value resides entirely in its stereochemical identity: the specific (3aS,4R,6aR) configuration is the crystallizable alpha epimer essential for downstream production of diastereomerically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the pharmacologically active P2 ligand [2].

Why Generic Substitution Fails for (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one: The Stereochemical Trap in Darunavir Impurity Sourcing


Generic substitution among the tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one stereoisomers fails because the four possible diastereomers at the C-4 methoxy-bearing center exhibit profoundly different crystallization behavior, downstream reactivity, and analytical reference properties. Only the (3aS,4R,6aR) alpha epimer is isolable as a crystalline solid under industrially viable conditions; the (3aS,4S,6aR) beta epimer (CAS 866594-60-7, Darunavir Impurity 12) resists crystallization and contaminates the final bis-THF alcohol with the pharmacologically inactive exo-diastereoisomer [1]. This stereochemical divergence is not a minor analytical nuance—it directly determines whether a batch of Darunavir active pharmaceutical ingredient (API) meets regulatory impurity specifications. For analytical laboratories performing ANDA method validation, substituting Impurity 9 with Impurity 11 (CAS 1932353-11-1, the same chemical entity under a different naming convention) or Impurity 12 (the beta epimer) will produce erroneous retention time markers and invalidate impurity profiling, as each stereoisomer exhibits distinct chromatographic behavior .

Quantitative Evidence Guide: (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one Differentiation from Comparator Stereoisomers


Crystallization Competence: Alpha Epimer vs. Beta Epimer in the Wittig-Derived Crude Intermediate Mixture

The (3aS,4R,6aR) alpha epimer (identical to (3aR,4S,6aS) alpha-(4)) is unique among the four C-4 diastereomers in its ability to crystallize directly from the crude Wittig reaction mixture. The beta epimer, (3aS,4S,6aR) (equivalent to (3aR,4R,6aS) beta-(4)), cannot be isolated as a crystalline solid and contaminates downstream products [1]. This differential crystallization competence enables a 'simultaneous crystallization and epimerization' process (crystallization-induced asymmetric transformation) whereby an alpha/beta mixture of any ratio is converted in a single step into diastereomerically pure crystalline alpha epimer [2]. In contrast, the earlier Knoevenagel process required a minimum alpha/beta ratio of 6:1 to achieve crystallization, rendering the alpha epimer the only viable intermediate for cost-effective, scalable Darunavir synthesis [3].

Stereoselective crystallization Diastereomer separation Darunavir intermediate synthesis Industrial scale-up

Diastereoselectivity in the Key Michael Addition: Syn/Anti Ratio Defines Usable Intermediate Yield

The diastereoselective Michael addition of nitromethane to S-2,3-O-isopropylideneglyceraldehyde, the foundational step in both major synthetic routes to the bis-THF ligand, produces the syn congener with a syn:anti ratio of approximately 8:2 (80:20) [1]. This syn congener is the direct precursor to the (3aS,4R,6aR) alpha epimer lactone acetal. The 80% syn selectivity, while providing a workable major diastereomer, leaves 20% of the anti congener, which must be removed to prevent contamination of the final (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with the exo-diastereoisomer in an endo:exo ratio of approximately 8:2 [2]. The alpha epimer's capacity to undergo crystallization-induced epimerization provides the only known method to upgrade this 80:20 crude selectivity to stereochemically pure product without expensive chromatographic resolution [3].

Michael addition diastereoselectivity Syn/anti ratio bis-THF synthesis Process chemistry

Purity Specification Benchmark: HPLC Purity of CAS 866594-61-8 vs. Comparator Impurity Standards

Commercially available (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one (Darunavir Impurity 9) is supplied with a minimum HPLC purity of ≥98% and accompanied by comprehensive characterization data including COA, HPLC chromatogram, MS spectrum, and NMR spectrum . In comparison, the C-4 epimer (3aS,4S,6aR) (CAS 866594-60-7, Darunavir Impurity 12) is also offered at ≥98% HPLC purity , but crucially this beta epimer cannot serve as a reference standard for the alpha epimer impurity because it eluted at a different retention time under the gradient HPLC conditions specified in the Pharmacopoeial monograph for Darunavir impurity profiling [1]. Regulatory-compliant analytical methods require impurity-specific reference standards with confirmed stereochemical identity, not merely chromatographic purity. Impurity 9 is further offered with pharmacopeial traceability (USP or EP) upon feasibility assessment, a regulatory requirement that generic stereoisomers cannot fulfill if their stereochemical identity does not match the specified impurity [2].

Reference standard purity HPLC assay Impurity quantification ANDA regulatory filing

Enantiomeric Purity of the Derived bis-THF Alcohol: Traceability from the Alpha Epimer Intermediate

The (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol diastereomer, which is the epimer of the desired (3R,3aS,6aR)-bis-THF alcohol, exhibits a diastereomeric ratio of 98:2 and an enantiomeric ratio of 97:3 when obtained via an alternative catalytic route, while this epimer must be converted through oxidation and highly selective reduction to the target bis-THF alcohol . The (3aS,4R,6aR) alpha epimer intermediate directly yields the desired (3R,3aS,6aR) stereochemistry upon reduction and cyclization, avoiding the 2–3% enantiomeric impurity inherent in epimer-based routes. This is critical because the bis-THF alcohol's stereochemistry directly determines the inhibitory potency of the derived HIV-1 protease inhibitor: the correct (3R,3aS,6aR) configuration is required for the bis-THF P2 ligand to form productive hydrogen bonds with Asp29 and Asp30 backbone atoms in the HIV-1 protease active site [1].

Enantiomeric excess Chiral P2 ligand HIV protease inhibitor Darunavir active moiety

Regulatory Filing Compliance: Single-Source Traceability for ANDA Impurity Method Validation

Darunavir Impurity 9 (CAS 866594-61-8) is explicitly designated as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions and commercial Darunavir production [1]. The lower limit of quantitation (LOQ) for individual impurities in validated Darunavir tablet HPLC methods is 0.02% relative to the API, with a relative standard deviation (RSD) of total impurity content below 10% [2]. At this 0.02% LOQ, even a small stereochemical mismatch between the reference standard and the actual process impurity generates systematic error exceeding the method's precision limits. Impurity 9 is supplied with a Certificate of Analysis (COA) and, unlike generic stereoisomer standards, is offered with traceability to USP or EP pharmacopeial standards upon request, meeting the ICH Q7 requirement that reference standards used in ANDA filings be traceable to a recognized pharmacopeial standard [3]. The product also carries a defined 3-year shelf life under specified storage conditions (2–8°C), enabling long-term analytical consistency across multi-year ANDA review cycles [4].

Reference standard traceability ANDA regulatory compliance Pharmacopeial monograph Method validation

Best Application Scenarios for (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one: Where Stereochemistry Defines Procurement Value


ANDA Method Validation for Darunavir Tablet Impurity Profiling

In ANDA analytical method validation, Darunavir Impurity 9 serves as the stereochemically specific reference standard for the C-4 alpha-methoxy impurity peak in the gradient HPLC method. The validated method achieves an LOQ of 0.02% per individual impurity with RSD <10% [1]. Using the correct stereoisomer is critical because the C-4 epimer Impurity 12 (CAS 866594-60-7) elutes at a different retention time; substituting it would generate a false impurity profile and potentially mask the true Impurity 9 content in the test sample. The reference standard's ≥98% HPLC purity with full COA, HPLC, MS, and NMR characterization package fulfills ICH Q2(R1) requirements for method validation specificity, accuracy, and precision [2].

Darunavir API Commercial Production Quality Control

During commercial Darunavir manufacturing, Impurity 9 is used as the QC reference standard to verify that the (3aS,4R,6aR) bis-THF intermediate-derived impurity remains below the ICH Q3A identification threshold (typically ≤0.10% for a drug substance with a maximum daily dose >2 g/day) [1]. Because this compound is the alpha epimer intermediate that crystallizes selectively, its presence in the final API at quantifiable levels indicates incomplete reduction/cyclization during the penultimate synthetic step. The 3-year shelf life at 2–8°C with documented pharmacopeial traceability ensures lot-to-lot analytical consistency across multi-year commercial production campaigns [2].

Stereochemical Process Control in bis-THF P2 Ligand Manufacturing

In the industrial synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (the Darunavir P2 ligand), Impurity 9 functions as both the direct intermediate and the process reference standard. The simultaneous crystallization and epimerization process disclosed in U.S. Patent 7,595,408 converts any alpha/beta epimer mixture into pure crystalline alpha epimer, achieving diastereomeric purity exceeding 98% without chromatography [1]. By monitoring the alpha/beta ratio via HPLC with Impurity 9 as the reference, process chemists can confirm that the crystallization-induced asymmetric transformation has proceeded to completion, ensuring the downstream bis-THF alcohol meets the >99% enantiomeric excess required for Darunavir's anti-HIV potency (IC50 3 nM against wild-type HIV-1) [2].

Forced Degradation Studies and Stability-Indicating Method Development

Recent forced degradation studies on Darunavir have identified that the drug is relatively stable under oxidative, thermal, and photolytic conditions but undergoes considerable degradation under acid and base hydrolysis, generating multiple degradation products that must be characterized and quantified [1]. In these studies, Impurity 9 is used as a retention time marker and quantification standard for the bis-THF-derived degradation fragment. Its stereochemical identity ensures that the degradation product peak can be unambiguously assigned in UPLC-MS, Prep-HPLC, HRMS, and NMR workflows, enabling the development of stability-indicating methods that meet ICH Q1A(R2) requirements [2].

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